

An In-depth Technical Guide to the Chemical Structure and Properties of Cefacetrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefacetrile is a first-generation cephalosporin antibiotic with a well-established profile of activity against a range of bacterial pathogens. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Cefacetrile. Detailed information on its structural identifiers, key chemical properties, and solubility is presented in a structured format. Furthermore, this guide outlines detailed experimental protocols for the determination of its aqueous solubility and for conducting stability-indicating high-performance liquid chromatography (HPLC) analysis. These methodologies are accompanied by workflow diagrams generated using the DOT language to provide clear, step-by-step visual representations of the experimental processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical sciences.

Chemical Structure and Identification

Cefacetrile, a semi-synthetic derivative of 7-aminocephalosporanic acid, is a β -lactam antibiotic characterized by a cephalosporin core structure.[1] Its chemical identity is well-defined by various nomenclature and registry systems.

Table 1: Structural and Chemical Identifiers of Cefacetrile



Identifier	Value	Source(s)
IUPAC Name	(6R,7R)-3-(acetyloxymethyl)-7- [(2-cyanoacetyl)amino]-8-oxo- 5-thia-1-azabicyclo[4.2.0]oct-2- ene-2-carboxylic acid	[2]
SMILES String	CC(=0)OCC1=C(N2 INVALID-LINK NC(=0)CC#N">C@@HSC1)C (=0)O	[2]
InChI Key	RRYMAQUWDLIUPV- BXKDBHETSA-N	[2]
CAS Number	10206-21-0	[2]
Molecular Formula	C13H13N3O6S	[2]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and pharmacokinetic profile. The key properties of **Cefacetrile** are summarized below.

Table 2: Physicochemical Properties of Cefacetrile



Property	Value	Source(s)
Molecular Weight	339.33 g/mol	[2]
Melting Point	168-170 °C	[2]
Aqueous Solubility (Predicted)	2.43 mg/mL (2.43 g/L)	[2]
Solubility in DMSO	80 - 100 mg/mL	[1][3]
pKa (Strongest Acidic, Predicted)	3.11	[4]
LogP (Predicted)	-0.52	[4]
Appearance	Solid, Pale Beige to Light yellow/yellow	[1]

Mechanism of Action

As a member of the cephalosporin class of antibiotics, **Cefacetrile** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] The primary molecular target of **Cefacetrile** is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[2] By acylating the active site of these enzymes, **Cefacetrile** effectively blocks the transpeptidation step in peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and analysis of **Cefacetrile**.

Determination of Aqueous Solubility via Shake-Flask Method

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for **Cefacetrile**.



Methodology:

- · Preparation of Saturated Solution:
 - Add an excess amount of Cefacetrile powder to a series of glass vials containing purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4). The excess solid is necessary to ensure that equilibrium is reached.
 - Seal the vials to prevent solvent evaporation.

Equilibration:

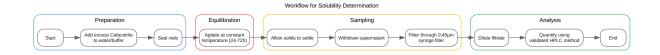
- Place the vials in a constant temperature shaker bath, maintained at a specified temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the sedimentation of the undissolved solid.
 - Carefully withdraw an aliquot of the supernatant using a syringe.
 - \circ Immediately filter the aliquot through a 0.45 μm syringe filter to remove any undissolved particles.

· Quantification:

- Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a validated analytical method, such as HPLC-UV.
- Analyze the diluted sample using the validated HPLC method to determine the concentration of Cefacetrile.
- Perform the analysis in triplicate for each sample.



- Calculation:
 - Calculate the average concentration from the triplicate analyses.
 - The resulting concentration represents the equilibrium solubility of Cefacetrile under the specified conditions.



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Workflow for Solubility Determination

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products. The following is a proposed HPLC method for the analysis of **Cefacetrile**, based on common practices for cephalosporins.

Instrumentation and Chromatographic Conditions:

- HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A typical starting point would be a gradient elution with:
 - Mobile Phase A: 0.1 M ammonium acetate buffer, pH 5.6
 - Mobile Phase B: Acetonitrile







 Gradient Program: A linear gradient starting with a low percentage of acetonitrile and increasing over time to elute any potential degradation products.

• Flow Rate: 1.0 mL/min

• Injection Volume: 20 μL

Column Temperature: 30 °C

· Detection Wavelength: 250 nm

Forced Degradation Study Protocol:

To validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.

- Acid Hydrolysis: Dissolve Cefacetrile in 0.1 M HCl and heat at 60 °C for a specified period.
 Neutralize the solution before injection.
- Base Hydrolysis: Dissolve **Cefacetrile** in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before injection.
- Oxidative Degradation: Treat a solution of Cefacetrile with 3% hydrogen peroxide at room temperature.
- Thermal Degradation: Expose solid **Cefacetrile** to dry heat (e.g., 80 °C) for an extended period. Dissolve the sample in the mobile phase before analysis.
- Photolytic Degradation: Expose a solution of Cefacetrile to UV light (e.g., 254 nm) in a photostability chamber.

The stressed samples are then analyzed using the developed HPLC method to ensure that the degradation products are well-resolved from the parent **Cefacetrile** peak and from each other.



Forced Degradation Study Workflow Stress Conditions Cefacetrile Sample Acid Hydrolysis Base Hydrolysis Oxidation Thermal Degradation Photolytic Degradation (0.1M HCI, 60°C) (0.1M NaOH, RT) (3% H2O2, RT) (Solid, 80°C) (Solution, UV light) Analysis Analyze by Stability-Indicating HPLC Method Assess Peak Purity and Resolution Validate Method

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